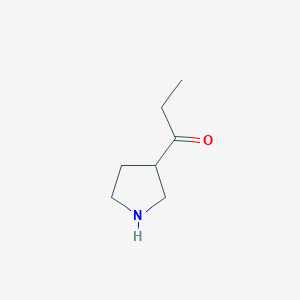
1-(3-Pyrrolidinyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Pyrrolidinyl)-1-propanone is an organic compound featuring a pyrrolidine ring attached to a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Pyrrolidinyl)-1-propanone can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with propanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and purification to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Pyrrolidinyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by others under specific conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-(3-Pyrrolidinyl)-1-propanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(3-Pyrrolidinyl)-1-propanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simpler analog with a similar ring structure but lacking the propanone moiety.
Proline: An amino acid with a pyrrolidine ring, used in protein synthesis.
Pyrrolizidine: Contains a fused ring system with similar chemical properties
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
1-pyrrolidin-3-ylpropan-1-one |
InChI |
InChI=1S/C7H13NO/c1-2-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3 |
Clé InChI |
XKMGAZZTZOOPKU-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13162242.png)
![2-(Ethanesulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B13162243.png)
![5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13162257.png)


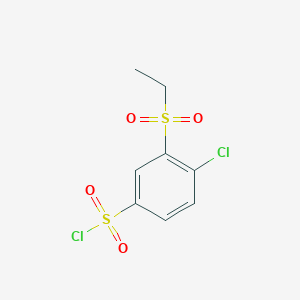

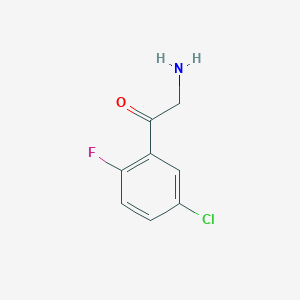
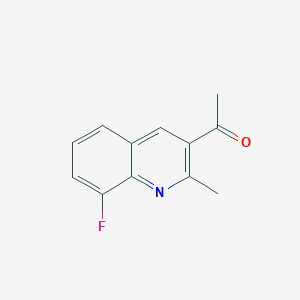
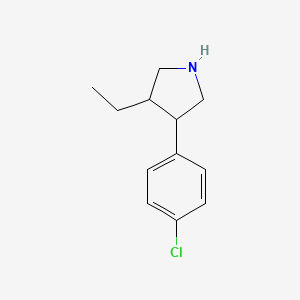


![N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13162302.png)

